(R)-[(2S)-1-methylaziridin-2-yl]-phenylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-[(2S)-1-methylaziridin-2-yl]-phenylmethanol is a chiral compound with significant interest in various scientific fields. This compound features an aziridine ring, which is a three-membered nitrogen-containing ring, and a phenylmethanol group. The presence of chiral centers makes it an important molecule for studying stereochemistry and its applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-[(2S)-1-methylaziridin-2-yl]-phenylmethanol typically involves the reaction of aziridine derivatives with phenylmethanol under specific conditions. One common method includes the use of chiral auxiliaries to ensure the desired stereochemistry is achieved. The reaction conditions often involve the use of catalysts and controlled temperatures to facilitate the formation of the aziridine ring and its subsequent attachment to the phenylmethanol group .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity ®-[(2S)-1-methylaziridin-2-yl]-phenylmethanol on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
®-[(2S)-1-methylaziridin-2-yl]-phenylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include ozone for oxidation, hydrogen gas with metal catalysts for reduction, and nucleophiles such as halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines. Substitution reactions can lead to a variety of aziridine derivatives .
Wissenschaftliche Forschungsanwendungen
®-[(2S)-1-methylaziridin-2-yl]-phenylmethanol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reagent in stereoselective reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications .
Wirkmechanismus
The mechanism of action of ®-[(2S)-1-methylaziridin-2-yl]-phenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-[(2R)-1-methylaziridin-2-yl]-phenylmethanol
- ®-[(2S)-1-methylaziridin-2-yl]-phenylethanol
- ®-[(2S)-1-methylaziridin-2-yl]-benzyl alcohol
Uniqueness
®-[(2S)-1-methylaziridin-2-yl]-phenylmethanol is unique due to its specific stereochemistry and the presence of both an aziridine ring and a phenylmethanol group.
Eigenschaften
CAS-Nummer |
64889-99-2 |
---|---|
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
(R)-[(2S)-1-methylaziridin-2-yl]-phenylmethanol |
InChI |
InChI=1S/C10H13NO/c1-11-7-9(11)10(12)8-5-3-2-4-6-8/h2-6,9-10,12H,7H2,1H3/t9-,10+,11?/m0/s1 |
InChI-Schlüssel |
WGMOAXQYXFPQDV-MTULOOOASA-N |
Isomerische SMILES |
CN1C[C@H]1[C@@H](C2=CC=CC=C2)O |
Kanonische SMILES |
CN1CC1C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.